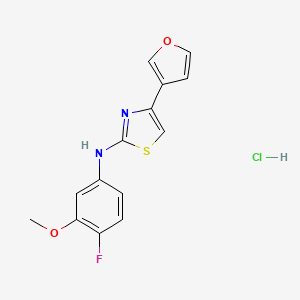
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazole ring or the phenyl and furan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- N-(4-bromophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- N-(4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Uniqueness
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacological properties compared to similar compounds.
生物活性
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various pathogens, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClFN2O2S |
| Molecular Weight | 354.8 g/mol |
| CAS Number | 2034365-05-2 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of thiazole derivatives like this compound is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Specifically, these compounds have shown potent inhibitory effects on topoisomerases, which are crucial for maintaining DNA topology during replication.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been reported to have significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular:
- Antifungal Activity : The compound also exhibits antifungal properties, with effective concentrations against common fungal strains such as Candida albicans and Fusarium oxysporum.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and laboratory settings:
- A study demonstrated that thiazole derivatives significantly reduced bacterial load in infected animal models, showcasing their potential as therapeutic agents .
- Another research effort focused on the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications in the phenyl and furan rings enhanced antimicrobial potency .
Safety and Toxicity
While the compound shows promising biological activity, safety assessments indicate potential toxicity concerns:
特性
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S.ClH/c1-18-13-6-10(2-3-11(13)15)16-14-17-12(8-20-14)9-4-5-19-7-9;/h2-8H,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZPAAPBZCJBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













